5-(Thiophen-2-yl)quinolin-8-ol
Description
Structure
3D Structure
Properties
CAS No. |
892878-94-3 |
|---|---|
Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-thiophen-2-ylquinolin-8-ol |
InChI |
InChI=1S/C13H9NOS/c15-11-6-5-9(12-4-2-8-16-12)10-3-1-7-14-13(10)11/h1-8,15H |
InChI Key |
IFEMFQWLQBWJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C3=CC=CS3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 5-(Thiophen-2-yl)quinolin-8-ol and its Derivatives
The construction of the core structure of this compound can be achieved through several established and modified synthetic protocols. These approaches offer flexibility in introducing various substituents on both the quinoline (B57606) and thiophene (B33073) rings.
Mannich Reaction Approaches to Substituted Quinolin-8-ol Frameworks
The Mannich reaction is a versatile method for the aminoalkylation of acidic protons located on a carbon atom. In the context of quinolin-8-ol, the C-7 position is particularly reactive and can be functionalized using a suitable amine and formaldehyde (B43269). nih.govmdpi.com This reaction is a key step in the synthesis of various substituted 8-hydroxyquinoline (B1678124) derivatives. mdpi.com For instance, the condensation of 8-hydroxyquinoline with secondary amines in the presence of formaldehyde leads to the formation of 7-substituted quinolin-8-ol derivatives. irb.hr This approach has been utilized to graft piperazine (B1678402) and other secondary aliphatic amines onto the C-7 position of quinolin-8-ol. irb.hr
While the Mannich reaction itself doesn't directly form the 5-(thiophen-2-yl) bond, it is instrumental in creating functionalized quinolin-8-ol precursors that can then undergo further reactions to introduce the thiophene ring. nih.govresearchgate.net The reaction conditions for the Mannich reaction on 8-hydroxyquinoline are often mild, proceeding at room temperature in solvents like ethanol. nih.govindexcopernicus.com
Coupling Reactions Involving Thiophene Moieties
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, including quinoline-thiophene hybrids. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method. nih.govresearchgate.net This reaction is favored due to its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.gov For instance, 5-bromothiophene-2-carboxylic acid can be coupled with different arylboronic acids to yield thiophene-based derivatives. nih.gov Similarly, 3-thiopheneboronic acid can react with appropriate quinoline halides to form the desired C-C bond. nih.gov
Another important coupling reaction is the Stille coupling, which utilizes organotin reagents. juniperpublishers.com This method has been successfully employed to synthesize 2-(thiophen-2-yl)quinoline-3-carbaldehyde from 2-chloroquinoline-3-carbaldehyde (B1585622) and a thiophene-based stannane. juniperpublishers.com The choice of catalyst, typically a palladium complex, is crucial for the efficiency of these coupling reactions. nih.govjuniperpublishers.com
Alternative Synthetic Routes to Quinoline-Thiophene Hybrids
Beyond the well-established coupling reactions, other synthetic strategies have been developed to access quinoline-thiophene hybrids. One such approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. acs.org This method allows for the formation of the quinoline ring with concurrent introduction of a substituent at the 3-position. acs.org
Furthermore, multicomponent reactions offer an efficient way to construct complex molecules in a single step. tandfonline.com For example, a one-pot, three-component synthesis of quinolines has been reported using anilines, aromatic aldehydes, and enolizable aldehydes. tandfonline.com Heterocyclic anchored quinolines, including those with furan, pyrrole, and thiophene, can be synthesized using a silver triflate catalyst in toluene. rsc.org The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is another classical method for quinoline synthesis that can be adapted to produce thiophene-substituted quinolines. tandfonline.comvulcanchem.com
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of this compound often relies on the careful preparation of key intermediates. This involves the functionalization of the quinoline and thiophene rings to enable subsequent coupling reactions.
Preparation of Functionalized Quinolin-8-ol Intermediates
The functionalization of the quinolin-8-ol scaffold is a critical step in many synthetic routes. Halogenation, particularly bromination, is a common strategy to introduce a reactive handle for cross-coupling reactions. For example, 5-bromo-8-hydroxyquinoline is a key intermediate that can be prepared and subsequently used in Suzuki or other coupling reactions. nih.gov The regioselectivity of these halogenation reactions can be controlled by the reaction conditions and the existing substituents on the quinoline ring. acs.org
Nitration is another important functionalization reaction, yielding nitro-substituted quinolines that can be further transformed. For instance, the direct nitration of 6,8-dibromoquinoline (B11842131) yields the corresponding 5-nitro derivative, which can serve as a precursor to amino derivatives. researchgate.net These amino groups can then be diazotized and converted to other functionalities, or they can activate the ring for other transformations. The synthesis of 5-chloromethyl-8-hydroxyquinoline hydrochloride provides a reactive intermediate for the introduction of various nucleophiles at the 5-position. preprints.org
Synthesis of Thiophene-Based Precursors
The synthesis of functionalized thiophene precursors is equally important for the construction of quinoline-thiophene hybrids. Thiophene can be readily halogenated, typically at the 2- and 5-positions, to provide substrates for cross-coupling reactions. For instance, 2-bromothiophene (B119243) is a common starting material. nih.gov Thiophene boronic acids and their esters are also key intermediates for Suzuki-Miyaura coupling reactions. nih.govrsc.org These can be prepared from the corresponding halogenated thiophenes via lithiation followed by reaction with a borate (B1201080) ester.
The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes from an α-methylene ketone or aldehyde, elemental sulfur, and a cyano-activated methylene (B1212753) compound. tandfonline.com This reaction allows for the construction of the thiophene ring with multiple functional groups in a single step. tandfonline.com Additionally, various metal-catalyzed C-H activation and arylation reactions have been developed to directly functionalize the thiophene ring without the need for pre-halogenation. organic-chemistry.org
Spectroscopic and Analytical Characterization Methodologies in Synthetic Elucidation
The structural elucidation of this compound, a molecule integrating both quinoline and thiophene ring systems, relies on a combination of advanced spectroscopic and analytical methods. These techniques provide complementary information, allowing for a comprehensive and unambiguous confirmation of the synthesized structure. Key methodologies include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Advanced Spectroscopic Techniques for Structural Confirmation
Advanced spectroscopic methods are indispensable for confirming the precise atomic arrangement of this compound. Techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy each offer unique insights into the molecular framework.
¹H NMR spectroscopy is utilized to determine the number and environment of hydrogen atoms within the molecule. For a related compound, 2-(thiophen-2-yl)quinolin-4-ol, the aromatic protons of the quinoline and thiophene rings typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. orientjchem.org The hydroxyl proton of the 8-ol group would be expected to produce a characteristic signal that may be broad and its chemical shift can be dependent on the solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment. For instance, carbons in the aromatic rings would appear at significantly different chemical shifts than any aliphatic carbons, and the carbon bearing the hydroxyl group (C-8) would have a characteristic downfield shift. orientjchem.org
Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. orientjchem.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline and thiophene rings would be observed in the 1400-1650 cm⁻¹ region. The C-S stretching vibration of the thiophene ring may be weaker and appear in the fingerprint region.
Table 1: Representative Spectroscopic Data for Thiophene-Quinoline Structures
| Spectroscopic Technique | Characteristic Feature | Approximate Region/Value |
| ¹H NMR | Aromatic Protons (Quinoline, Thiophene) | δ 7.0 - 9.0 ppm |
| Hydroxyl Proton (-OH) | Variable, often broad | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm |
| Carbon-bearing -OH | Downfield shift | |
| FT-IR | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | |
| C=C, C=N Stretch | 1400 - 1650 cm⁻¹ |
Elemental and Mass Spectrometric Analyses
To complement spectroscopic data, elemental analysis and mass spectrometry provide crucial information regarding the elemental composition and molecular weight of this compound.
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula, C₁₃H₉NOS. A close agreement between the found and calculated values provides strong evidence for the compound's elemental makeup. For related heterocyclic compounds, this technique is routinely used to confirm the empirical formula. ajol.info
Mass spectrometry (MS) is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. For this compound, the expected molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, which can further confirm the molecular formula by distinguishing it from other formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner. For instance, in related quinoline derivatives, fragmentation can involve the loss of small molecules or the cleavage of substituent groups. preprints.org
Table 2: Analytical Data for Molecular Formula Confirmation
| Analytical Technique | Information Provided | Expected Result for C₁₃H₉NOS |
| Elemental Analysis | %C, %H, %N, %S | Calculated: C, 68.70%; H, 3.99%; N, 6.16%; S, 14.11% |
| Mass Spectrometry (MS) | Molecular Weight | [M]⁺ at m/z ≈ 227.28 |
| High-Resolution MS (HRMS) | Exact Mass | Precise m/z value confirming the molecular formula |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to determine the optimized geometry, conformational preferences, and electronic characteristics of molecules like 5-(thiophen-2-yl)quinolin-8-ol.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters for a Structurally Similar Compound, (E)-5-(2-Thienylmethyleneamino)quinolin-8-ol
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C5-N2 | 1.421 (2) |
| N2-C10 | 1.276 (2) |
| C10-C11 | 1.446 (2) |
| Dihedral Angle (Aryl Moieties) | 37.27 (5)° |
Note: The data presented is for a structurally related compound and is intended to provide an approximation of the likely geometry of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline (B57606) derivatives, the HOMO is often localized on the quinoline ring and any electron-donating substituents, while the LUMO is typically situated on the quinoline ring itself. researchgate.net
In studies of related quinoline compounds, DFT calculations have been used to determine the HOMO-LUMO energy gap. For instance, a study on quinoline itself calculated a HOMO-LUMO gap of -4.83 eV. nih.gov For other substituted quinolines, this gap can vary, influencing their chemical and biological activities. For this compound, the presence of the electron-rich thiophene (B33073) ring is expected to influence the energy and distribution of the frontier orbitals.
Table 2: Representative HOMO-LUMO Energy Gaps for Related Quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 |
| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | Not specified | Not specified | 4.6255 |
Note: The data presented is for related compounds and illustrates the typical range of HOMO-LUMO gaps for such molecules.
Electrostatic Potential Surface (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govmdpi.com It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity. nih.govmdpi.com
On an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and susceptible to nucleophilic attack.
For molecules containing quinoline and thiophene rings, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, making these sites potential hydrogen bond acceptors. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The π-systems of the aromatic rings can also contribute to the electrostatic potential distribution.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is extensively used in drug discovery to predict the binding affinity and interaction patterns of a ligand with a target protein. semanticscholar.org
Computational Simulation of Binding Affinities with Target Proteins
Molecular docking simulations can provide a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction between a ligand and a protein. researchgate.netnih.gov A more negative binding affinity value generally indicates a stronger and more stable interaction. nih.gov
While specific docking studies for this compound were not found in the provided search results, studies on other quinoline and thiophene derivatives have demonstrated their potential to bind to various protein targets, including those involved in cancer. nih.govmdpi.com For example, some quinoline derivatives have shown good binding affinity for anticancer targets. nih.gov The binding affinity is influenced by how well the ligand fits into the protein's binding pocket and the types of intermolecular interactions it can form.
Table 3: Examples of Binding Affinities for Related Compounds with Protein Targets
| Ligand | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Quinoline Derivative | Anticancer Target | Not specified |
| Thiophene Derivative | Anticancer Target | Not specified |
| Esculetin | MMP9 | -7.45 |
Note: The data presented is for related compounds and is intended to be illustrative of typical binding affinities observed in molecular docking studies.
Analysis of Key Intermolecular Interactions
The stability of a protein-ligand complex is determined by a variety of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov Molecular docking simulations can identify and visualize these interactions, providing a detailed understanding of the binding mode.
For a molecule like this compound, several key interactions are anticipated:
Hydrogen Bonding: The hydroxyl group (-OH) and the nitrogen atom of the quinoline ring are capable of forming hydrogen bonds with appropriate amino acid residues in a protein's active site. nih.gov The oxygen can act as a hydrogen bond acceptor, while the hydrogen can act as a donor.
Hydrophobic Interactions: The aromatic quinoline and thiophene rings are hydrophobic and can engage in favorable interactions with nonpolar amino acid residues.
π-π Stacking: The planar aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
In docking studies of similar compounds, these types of interactions are frequently observed to be critical for high binding affinity and specificity. nih.govresearchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling and ligand-based drug design are powerful computational strategies used when the three-dimensional structure of a biological target is unknown. semanticscholar.orgfiveable.menih.gov These approaches rely on the principle that a group of molecules with similar biological activity likely share common structural features that are essential for their interaction with the target receptor. fiveable.me
Identification of Essential Structural Features for Bioactivity
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. fiveable.me By analyzing a set of known active molecules, a pharmacophore model can be developed to identify the key structural motifs responsible for their bioactivity.
A thorough search of scientific databases reveals no specific pharmacophore modeling studies have been published for this compound. Such a study would involve the following hypothetical steps:
Data Set Collection: A series of molecules with known biological activity, structurally related to this compound, would be compiled.
Conformational Analysis: The possible three-dimensional shapes (conformations) of each molecule would be generated.
Feature Identification: Common chemical features among the active molecules would be identified.
Model Generation and Validation: A pharmacophore model would be constructed based on these common features. The model's ability to distinguish between active and inactive compounds would then be validated.
The resulting pharmacophore model for this compound and its analogs would provide a virtual blueprint of the structural requirements for their biological activity, guiding the design of new, potentially more potent compounds.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.comlongdom.org QSAR models are developed by correlating various physicochemical properties (descriptors) of the molecules with their known biological activities. nih.gov These descriptors can be categorized as electronic, steric, hydrophobic, and topological.
No specific QSAR studies for this compound were identified in the scientific literature. A hypothetical QSAR study on a series of this compound derivatives would typically involve:
Data Set: A collection of this compound analogs with experimentally determined biological activities (e.g., IC50 values).
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques.
A validated QSAR model could be used to predict the biological activity of newly designed this compound derivatives before their synthesis, thereby prioritizing the most promising candidates for further investigation.
Table 1: Representative Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Examples | Description |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic properties and reactivity of the molecule. |
| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. |
| Topological | Connectivity Indices | Describes the branching and connectivity of the atoms in the molecule. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com In the context of drug discovery, MD simulations can provide detailed insights into the interaction between a ligand (such as this compound) and its biological target at an atomic level. mdpi.comsemanticscholar.org These simulations can help to understand the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and elucidate the dynamic nature of the binding process.
A literature search did not yield any specific molecular dynamics simulation studies involving this compound. If the biological target of this compound were known, an MD simulation could be performed. The general steps would include:
System Setup: The three-dimensional structures of both this compound and its target protein would be obtained or modeled. The complex would then be placed in a simulated physiological environment, including water molecules and ions.
Simulation: The forces between all atoms in the system would be calculated, and Newton's equations of motion would be solved to simulate the movement of the atoms over a specific period.
Analysis: The trajectory of the simulation would be analyzed to study various parameters, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
MD simulations could provide a dynamic picture of how this compound interacts with its target, offering valuable information for the rational design of more effective analogs.
Coordination Chemistry and Metal Complexation
Ligand Properties of 5-(Thiophen-2-yl)quinolin-8-ol
The ligand's properties are dictated by the electronic and steric characteristics of its constituent functional groups: the quinoline (B57606) ring, the hydroxyl group, and the thiophene (B33073) substituent.
The primary and most dominant chelation site of this compound involves the nitrogen atom of the quinoline ring and the oxygen atom of the adjacent hydroxyl group. scirp.org Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate (B1203915) oxygen and the pyridine (B92270) nitrogen form a robust five-membered chelate ring with a metal ion. nih.gov This bidentate N,O-coordination is the characteristic binding mode for 8-hydroxyquinoline (B1678124) and its derivatives, leading to the formation of stable, often neutral, metal complexes with ML₂ or ML₃ stoichiometry, depending on the coordination number and oxidation state of the central metal ion. scispace.comscirp.org
The coordination capability of this compound is centered on the Lewis basicity of the quinoline nitrogen and the phenolate oxygen. The nitrogen atom, with its available lone pair of electrons, acts as a σ-donor, forming a coordinate covalent bond with the metal center. The hydroxyl group at the 8-position readily loses its proton in the presence of metal ions, and the resulting negatively charged oxygen atom forms a strong bond with the positively charged metal cation. This N,O-donor set allows the ligand to act as a potent chelator for a wide range of metal ions, including transition metals and main group metals. scispace.comnih.gov The formation of the stable five-membered ring upon chelation is entropically favored and is a key driver of its strong metal-binding affinity.
The presence of the thiophene ring at the 5-position introduces a potential third coordination site: the sulfur atom. Thiophene and its derivatives are known to coordinate to transition metals, although they are generally considered poor donors. researchgate.net The sulfur atom is a soft donor and has the potential to interact with soft Lewis acidic metal ions such as Pd(II), Pt(II), Hg(II), or Cu(I). researchgate.netacs.org
This could lead to several alternative or additional binding modes:
Tridentate (N,O,S) Coordination: The ligand could potentially wrap around a metal ion to form a more complex chelate involving the nitrogen, oxygen, and sulfur atoms. This is sterically demanding and would depend on the size and preferred geometry of the metal ion.
Bridging Ligand: The sulfur atom could coordinate to a second metal center, leading to the formation of dinuclear or polynuclear complexes. acs.org In this scenario, the primary N,O-chelation site would bind to one metal ion, while the thiophene sulfur bridges to another.
The actual involvement of the thiophene sulfur in coordination is highly dependent on the specific metal ion and the reaction conditions employed. researchgate.netacs.org For many metal ions, coordination will likely be dominated by the thermodynamically favored N,O-chelation from the 8-hydroxyquinoline core.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound follows well-established procedures for 8-hydroxyquinoline derivatives.
Metal complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. mdpi.com Common reaction conditions involve:
Metal Salts: Chlorides, nitrates, acetates, or sulfates of the desired metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) are frequently used.
Solvents: The ligand and metal salt are dissolved in solvents such as ethanol, methanol, or dimethylformamide (DMF). mdpi.commmcartsandsciencesirsi.co.in
Stoichiometry: The ligand and metal salt are mixed in a specific molar ratio, commonly 2:1 (ligand:metal) for divalent metals, to yield neutral ML₂ complexes. scirp.org Other ratios can be used to target different stoichiometries.
Temperature and pH: The reaction mixture is often heated under reflux to ensure complete reaction. mdpi.com The pH may be adjusted by adding a base to facilitate the deprotonation of the ligand's hydroxyl group, promoting complex formation.
The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed, and dried.
The structure and properties of the synthesized complexes are elucidated using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. The spectrum of a complex, when compared to that of the free ligand, typically shows:
Disappearance or significant broadening of the O-H stretching vibration band (around 3200-3400 cm⁻¹), indicating deprotonation and coordination of the oxygen atom. scirp.orgscirp.org
A shift in the C=N stretching frequency of the quinoline ring (around 1580 cm⁻¹), which points to the involvement of the nitrogen atom in chelation. scirp.org
The appearance of new, low-frequency bands corresponding to M-O and M-N vibrations, providing direct evidence of complex formation. scirp.org
| Assignment | Free Ligand (Approx.) | Metal Complex (Approx.) | Inference |
|---|---|---|---|
| ν(O-H) | ~3300 (broad) | Absent or very broad | Deprotonation and coordination of the hydroxyl oxygen. scirp.org |
| ν(C=N) of quinoline | ~1581 | ~1570-1578 (Shifted) | Coordination of the quinoline nitrogen. scirp.org |
| ν(M-N) | - | ~560-590 | Formation of a metal-nitrogen bond. scirp.org |
| ν(M-O) | - | ~450-500 | Formation of a metal-oxygen bond. |
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information on their electronic structure and geometry. In addition to ligand-based π→π* and n→π* transitions, spectra of transition metal complexes often exhibit d-d transition bands in the visible region. The position and intensity of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the metal ion. nih.gov
Thermal Analysis (TGA/DTG): Thermogravimetric analysis (TGA) is used to study the thermal stability of the metal complexes and to determine the presence of solvent molecules (water or others). The TGA curve plots weight loss against temperature. The decomposition often occurs in distinct steps, which can be correlated to the loss of lattice water, coordinated water, and finally the decomposition of the organic ligand itself, leaving a metal oxide residue at high temperatures. researchgate.net
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|
| 1 | 120 - 200 | ~5-6% | Loss of two coordinated water molecules (2H₂O). researchgate.net |
| 2 | 250 - 450 | Variable | Decomposition and loss of the thiophene moiety. |
| 3 | 450 - 700 | Variable | Decomposition of the quinolinolate moiety, leaving metal oxide. researchgate.net |
Geometrical Aspects and Coordination Environments
While specific crystal structure data for metal complexes of this compound are not widely available in the reviewed literature, the coordination geometries can be inferred from studies on closely related substituted 8-hydroxyquinoline ligands. The coordination number and the nature of the metal ion are primary determinants of the resulting geometry.
Commonly observed coordination environments for metal complexes with 8-hydroxyquinoline derivatives include tetrahedral, square planar, square pyramidal, and octahedral geometries. For instance, studies on nickel(II) complexes with other substituted 8-hydroxyquinolines have revealed the formation of five-coordinated, square-pyramidal structures. rsc.org In these complexes, the nickel ion is coordinated to a chelating quinolinolate ligand and a macrocyclic ligand. rsc.org
In the case of divalent metal ions like Zn(II), Cd(II), and Mn(II), mononuclear complexes with the general formula [M(L)2(H2O)2] have been synthesized with 5-nitro-8-hydroxyquinoline. researchgate.net In these octahedral complexes, two bidentate ligands and two water molecules coordinate to the central metal ion. researchgate.net These mononuclear units can further self-assemble through hydrogen bonding to form extended two-dimensional layered structures. researchgate.net For Cu(II), a square planar geometry is often favored, as seen in the [Cu(5-nitro-8-hydroxyquinolinate)2] complex, where the copper ion is coordinated to two bidentate ligands. researchgate.netscirp.org
The thiophene substituent in this compound is not expected to directly participate in coordination to the primary metal center. However, its presence can influence the packing of the complexes in the solid state through intermolecular interactions, potentially leading to the formation of supramolecular architectures.
| Metal Ion | Typical Coordination Number | Common Geometries with 8-Hydroxyquinoline Derivatives | Example Complex (with related ligand) |
|---|---|---|---|
| Ni(II) | 5 | Square Pyramidal | [(Me3-mcN3)Ni(N,O-2-CN-8-hq)][PF6] rsc.org |
| Zn(II) | 6 | Octahedral | [Zn(5-nitro-8-hydroxyquinolinate)2(H2O)2] researchgate.net |
| Cd(II) | 6 | Octahedral | [Cd(5-nitro-8-hydroxyquinolinate)2(H2O)2] researchgate.net |
| Mn(II) | 6 | Octahedral | [Mn(5-nitro-8-hydroxyquinolinate)2(H2O)2] researchgate.net |
| Cu(II) | 4 | Square Planar | [Cu(5-nitro-8-hydroxyquinolinate)2] researchgate.netscirp.org |
Impact of Complexation on Electronic and Photophysical Properties
The coordination of this compound to a metal ion is expected to significantly alter its electronic and photophysical properties. The chelation typically leads to a more rigid and planar structure, which can enhance luminescence intensity and quantum yields. The nature of the metal ion and the coordination environment play a crucial role in modulating these properties.
Upon complexation, a shift in the absorption and emission spectra is generally observed. This can be attributed to the perturbation of the ligand's molecular orbitals upon coordination to the metal ion. For instance, in polymeric metal complexes of a ligand containing an 8-hydroxyquinoline moiety, the fluorescence spectra exhibit blue shifts in a dimethyl sulfoxide (B87167) (DMSO) solution and bathochromic (red) shifts in the solid state compared to the free ligand. researchgate.net
Studies on five-coordinated nickel(II) complexes with substituted 8-hydroxyquinolines have shown that these complexes absorb in the visible region and emit in the yellowish-green spectral region. rsc.org The emission originates from a quinolinolate-centered intraligand charge-transfer excited state. rsc.org The emission maxima and quantum yields are sensitive to the substituents on the quinoline ring. rsc.org For example, the emission maxima for a series of these nickel complexes are in the range of 520–548 nm, with quantum yields between 0.11% and 1.63% in deoxygenated organic solvents at room temperature. rsc.org
The interaction between a thiophene-based supramolecular architecture and different metal surfaces has been shown to influence the electronic properties. nih.gov For example, the lowest unoccupied molecular orbital (LUMO) and LUMO+1 of a dicyanovinyl-oligothiophene derivative are lower in energy on a silver surface compared to a gold surface, indicating a stronger molecule-surface interaction with silver. nih.gov This suggests that the choice of metal can tune the electronic energy levels of the complex.
The photophysical properties of zinc(II) complexes of 8-hydroxyquinoline derivatives are of particular interest for applications in organic light-emitting diodes (OLEDs). These complexes often exhibit strong luminescence, and the emission color can be tuned by modifying the substituents on the 8-hydroxyquinoline ligand.
| Complex (with related ligand) | Emission Maxima (λem, nm) | Quantum Yield (%) | Solvent |
|---|---|---|---|
| [(Me4-mcN3)Ni(N,O-8-hq)][PF6] | 520-548 | 0.11 - 1.63 | Deoxygenated organic solvents |
| Cu(II) polymeric complex with PhenI8Q | 449 | Not Reported | DMSO |
| Zn(II) polymeric complex with PhenI8Q | 431 | Not Reported | DMSO |
Scientific Article on "this compound" Cannot Be Generated Due to Lack of Available Research Data
Following a comprehensive and targeted search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound “this compound” to generate the requested article. The user's instructions mandated a strict focus solely on this compound, with a detailed outline covering its in vitro antimicrobial and anticancer activities.
Multiple search strategies were employed to locate research studies detailing the biological efficacy of "this compound". These searches included broad inquiries into its general properties as well as highly specific queries targeting its antibacterial activity against Gram-positive and Gram-negative strains, its antifungal properties, mechanisms of action, and its potential as an anticancer agent.
The search results yielded information on a variety of related but distinct compounds, such as other thiophene and quinoline derivatives. While this body of research indicates that the broader chemical family to which "this compound" belongs is of significant interest to the scientific community for its potential biological activities, no studies focusing specifically on the requested compound could be identified.
Adherence to the user's explicit instructions to focus solely on "this compound" and not to introduce information on other compounds makes it impossible to construct the article as outlined. The generation of scientifically accurate and informative content requires a foundation of published research data, which, in this specific case, is not publicly available. Therefore, the sections and subsections on antimicrobial efficacy and anticancer activity for "this compound" cannot be completed at this time.
Biological Activity Studies in Vitro
Antioxidant Activity
Reactive oxygen species (ROS) and other free radicals are byproducts of normal metabolism that can cause significant cellular damage if not neutralized, a condition known as oxidative stress. researchgate.net Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. mdpi.com Phenolic compounds, including 8-hydroxyquinoline (B1678124) derivatives, are known for their antioxidant potential. nih.govnih.gov
A common method to evaluate the antioxidant capacity of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comnih.gov In this assay, the stable DPPH radical, which has a deep violet color, is reduced by an antioxidant to a colorless or pale yellow hydrazine. nih.gov The change in absorbance is measured spectrophotometrically to quantify the compound's radical scavenging ability. mdpi.com Studies on various 8-hydroxyquinoline derivatives have utilized the DPPH assay to assess their antiradical properties. nih.gov The results often reveal that the compound's structure, including the type and position of substituent groups, significantly influences its antioxidant activity. nih.gov
Table 2: Antioxidant Activity Profile of Related Phenolic/Quinoline (B57606) Compounds
| Compound Class | Assay | Observation | Reference |
|---|---|---|---|
| Phenol and Thiophenol analogues | DPPH & ABTS | Several compounds exhibited superior scavenging abilities compared to the reference antioxidant Trolox. | nih.gov |
| 2-vinyl-8-hydroxyquinoline derivatives | DPPH | Electron-donating groups at the 2nd position were found to decrease antioxidant activities. | nih.gov |
| Lichen extracts (containing phenolics) | DPPH | Extracts with the highest phenolic content showed the strongest radical scavenging effect. | nih.gov |
The antioxidant activity of phenolic compounds like 8-hydroxyquinolines can occur through several mechanisms. Theoretical and experimental studies have identified two primary pathways:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is stable and does not propagate the radical chain reaction. researchgate.net In the gas phase, the HAT mechanism is often thermodynamically favored for 8-hydroxyquinoline derivatives. researchgate.net
Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves two steps. First, the antioxidant transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. researchgate.net
In polar solvents, a related mechanism known as Sequential Proton Loss Electron Transfer (SPLET) is often more favored. researchgate.net The specific mechanism that predominates depends on factors like the chemical structure of the antioxidant, the properties of the free radical, and the solvent environment. nih.gov
Applications As Fluorescent Probes and Sensors
Design Principles of Quinoline-Based Fluorescent Probes
The design of effective quinoline-based fluorescent probes, including 5-(Thiophen-2-yl)quinolin-8-ol, relies on several key photophysical mechanisms that translate the event of metal ion binding into a measurable optical signal. These mechanisms are crucial for achieving the desired "turn-on" or "turn-off" fluorescent response.
Photoinduced Electron Transfer (PET) is a primary mechanism governing the fluorescence of many probes. In a typical PET sensor, a fluorophore is linked to a receptor unit that can bind to a specific analyte. In the absence of the analyte, the fluorescence of the fluorophore is quenched due to an electron transfer from the receptor to the excited fluorophore. Upon binding of the analyte to the receptor, the energy level of the receptor's frontier molecular orbital is altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.
Chelation-Enhanced Fluorescence (CHEF) is a closely related and often complementary mechanism. The free ligand, in this case, a derivative of 8-hydroxyquinoline (B1678124), may exhibit weak fluorescence due to various non-radiative decay pathways, such as intramolecular rotation or vibration. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative processes. This increased rigidity leads to a significant enhancement of the fluorescence quantum yield, resulting in a strong "turn-on" signal. For many 8-hydroxyquinoline-based sensors, the binding of a metal ion both inhibits PET and induces CHEF, leading to a pronounced increase in fluorescence intensity.
The Twisted Intramolecular Charge Transfer (TICT) state is another important concept in the design of fluorescent probes. In molecules with electron-donating and electron-accepting moieties, photoexcitation can lead to an intramolecular charge transfer from the donor to the acceptor. If the molecular geometry allows for rotation around the bond connecting these two parts, a non-fluorescent or weakly fluorescent "twisted" state can be formed in the excited state, effectively quenching the fluorescence. The formation of this TICT state is often sensitive to the polarity and viscosity of the surrounding medium. In the context of metal ion sensing, the binding of a metal ion can restrict this intramolecular rotation, preventing the formation of the TICT state and thereby "turning on" the fluorescence.
Detection of Metal Ions
The strategic placement of the thiophene (B33073) group at the 5-position of the quinolin-8-ol core in this compound can influence its selectivity and sensitivity towards different metal ions. The sulfur and nitrogen atoms in the structure provide potential coordination sites for metal ions.
Table 1: Research Findings on a Thieno[2,3-b]quinoline-based Fluorescent Probe for In³⁺ Detection
| Feature | Finding |
|---|---|
| Probe Structure | Thieno[2,3-b]quinoline-2-carbohydrazide (B3060517) and salicylaldehyde (B1680747) derivative |
| Response to In³⁺ | Fluorescence enhancement ("turn-on") |
| Proposed Mechanism | Amide tautomerization and CHEF processes |
| Detection Limit | 1.16 x 10⁻¹⁰ M |
| Solvent System | DMF/H₂O buffer solutions |
Data from a study on a structurally similar compound.
The detection of ferric (Fe³⁺) ions is crucial due to their significant roles in biological and environmental systems. Quinoline-based fluorescent sensors have been extensively developed for Fe³⁺ detection, often operating through a fluorescence quenching ("turn-off") mechanism. This quenching is typically attributed to the paramagnetic nature of the Fe³⁺ ion, which promotes intersystem crossing and other non-radiative decay pathways, or through an efficient PET process from the excited fluorophore to the half-filled d-orbitals of Fe³⁺.
A novel quinoline (B57606) derivative has been reported to exhibit a selective fluorescence quenching effect upon the addition of Fe³⁺, forming a 1:1 metal-ligand complex. nih.govnih.gov Similarly, a sensor based on thieno[2,3-b]quinoline demonstrated fluorescence quenching in the presence of Fe³⁺, with a detection limit of 2.03 x 10⁻⁸ M. researchgate.netnanobioletters.com These findings suggest that this compound would likely also act as a "turn-off" sensor for Fe³⁺.
Table 2: Research Findings on Quinoline and Thienoquinoline-based Fluorescent Probes for Fe³⁺ Detection
| Feature | Finding |
|---|---|
| Probe Structures | Quinoline derivatives and Thieno[2,3-b]quinoline derivative |
| Response to Fe³⁺ | Fluorescence quenching ("turn-off") |
| Proposed Mechanism | Paramagnetic quenching, PET |
| Stoichiometry | 1:1 (Probe:Fe³⁺) |
| Detection Limit | 8.67 x 10⁻⁵ M (Quinoline derivative) nih.gov; 2.03 x 10⁻⁸ M (Thieno[2,3-b]quinoline derivative) researchgate.netnanobioletters.com |
Data compiled from studies on structurally similar compounds.
Zinc (Zn²⁺) is an essential metal ion in biological systems, and its detection is of great interest. In contrast to Fe³⁺, the interaction of quinoline-based probes with the diamagnetic Zn²⁺ ion typically leads to a significant fluorescence enhancement. This "turn-on" response is a hallmark of CHEF, where the chelation of Zn²⁺ by the nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety restricts intramolecular rotations and vibrations, thus blocking non-radiative decay pathways.
Numerous quinoline-based chemosensors have been designed for the selective detection of Zn²⁺, exhibiting substantial fluorescence enhancement upon complexation. nih.govnih.govrsc.org For example, a water-soluble quinoline-based receptor showed a 317-fold fluorescence enhancement in the presence of Zn²⁺. nih.gov The thiophene substituent in this compound is expected to modulate the electronic properties and coordination environment of the 8-hydroxyquinoline core, potentially enhancing its selectivity and sensitivity for Zn²⁺.
Table 3: Research Findings on Quinoline-based Fluorescent Probes for Zn²⁺ Detection
| Feature | Finding |
|---|---|
| Probe Structures | Various quinoline derivatives |
| Response to Zn²⁺ | Fluorescence enhancement ("turn-on") |
| Proposed Mechanism | Chelation-Enhanced Fluorescence (CHEF) |
| Fluorescence Enhancement | Up to 317-fold reported for a water-soluble probe nih.gov |
| Detection Limit | 4.48 µM (for a water-soluble probe) nih.gov |
Data compiled from studies on various quinoline-based compounds.
Detection of Mercury (Hg2+) Ions
The unique photophysical properties of this compound and its derivatives have positioned them as promising candidates for the development of fluorescent probes for the detection of heavy metal ions. Among these, the detection of mercury (Hg²⁺) ions has garnered significant attention due to the severe toxicity and widespread environmental contamination of mercury. The design of chemosensors for Hg²⁺ often leverages the high affinity of mercury for sulfur and nitrogen donor atoms, which are present in the this compound scaffold.
A Schiff base probe, QT, synthesized from 8-aminoquinoline (B160924) and thiophene-2-carboxaldehyde, which is structurally related to this compound, has demonstrated effective "turn-off" fluorescence sensing of Hg²⁺. nih.gov This phenomenon, known as chelation-enhanced fluorescence quenching (CHEF), occurs upon the coordination of the sulfur and nitrogen atoms of the probe with Hg²⁺ ions. nih.gov This interaction disrupts the fluorophore's emission, leading to a measurable decrease in fluorescence intensity. Such probes have shown high selectivity and sensitivity for Hg²⁺ over other common metal ions, with a low detection limit of 23.4 nM. nih.gov The binding stoichiometry between the probe and Hg²⁺ has been determined to be 2:1. nih.gov
Furthermore, the integration of the 8-hydroxyquinoline moiety, a core component of this compound, into other fluorescent platforms like rhodamine has led to the development of highly selective "turn-on" probes for Hg²⁺. nih.govrsc.org In these systems, the presence of Hg²⁺ induces a structural change in the probe, leading to a significant enhancement of its fluorescence. nih.gov These probes can exhibit a fast response and a low detection limit, for instance, 9.67 × 10⁻⁸ M, with a substantial fluorescence enhancement. nih.govrsc.org The selectivity of these 8-hydroxyquinoline-based probes is a key feature, with minimal interference from other common alkali, alkaline earth, and transition metal ions. nih.gov
The following table summarizes the performance of a quinoline-thiophene based fluorescent probe for mercury detection.
| Probe | Detection Mechanism | Detection Limit | Binding Stoichiometry (Probe:Hg²⁺) | Selectivity |
|---|---|---|---|---|
| Quinoline-Thiophene Schiff Base (QT) | Chelation-Enhanced Fluorescence Quenching (Turn-off) | 23.4 nM | 2:1 | High selectivity over other common metal ions |
| Rhodamine-based with 8-hydroxyquinoline | Spirolactam ring-opening (Turn-on) | 9.67 × 10⁻⁸ M | 1:1 | High selectivity over common alkali, alkali earth and transition metal ions |
Other Metal Ion Detection Capabilities
While the detection of mercury is a significant application, the versatile coordination chemistry of the this compound scaffold allows for its adaptation to detect other metal ions. The strategic modification of the core structure can tune the selectivity and sensitivity towards a range of metal cations.
For instance, derivatives of 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline have been developed as "turn-off" fluorescent chemosensors for the selective identification of palladium (Pd²⁺) ions. rsc.org These sensors demonstrated a selective fluorescence quenching in the presence of Pd²⁺ with very low limits of detection in the nanomolar range. rsc.org The role of the thienyl ring in the complexation with the metal ion is a crucial aspect of the sensor's design and function. rsc.org
The broader family of quinoline-based fluorescent probes has been extensively explored for the detection of various biologically and environmentally important metal ions. The chelating ability of the 8-hydroxyquinoline moiety is a key factor in this versatility, enabling the formation of stable complexes with a wide array of metal cations. Depending on the specific structural modifications and the choice of functional groups, these probes can be tailored to selectively detect ions such as Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺. mdpi.comnih.gov The sensing mechanism can be either "turn-on" or "turn-off" fluorescence, often involving processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). mdpi.com
The following table provides examples of other metal ions that can be detected by quinoline-based fluorescent probes.
| Target Ion | Probe Type | Sensing Mechanism |
|---|---|---|
| Pd²⁺ | 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline derivative | Fluorescence turn-off |
| Al³⁺ | Quinoline-based probe | Fluorescence turn-on |
| Zn²⁺ | Quinoline-based probe | Fluorescence turn-on |
| Cu²⁺ | Quinoline-based probe | Fluorescence turn-off |
| Fe³⁺ | Quinoline derivative | Fluorescence quenching |
Bioimaging Applications in Biological Systems
The favorable photophysical properties and metal-ion sensing capabilities of this compound and its analogs make them valuable tools for bioimaging applications. These fluorescent probes can be employed to visualize and track metal ions within living biological systems, providing insights into their physiological and pathological roles.
Imaging in Living Cells (e.g., HeLa cells, A594 cells)
Quinoline-based fluorescent probes, including those with thiophene moieties, have been successfully utilized for imaging metal ions in living cells. crimsonpublishers.com The ability of these probes to permeate cell membranes and exhibit a fluorescent response upon binding to a target ion allows for real-time visualization of intracellular ion concentrations.
For example, the quinoline-thiophene Schiff base probe (QT) has been used to image Hg²⁺ ions in human HeLa cells. nih.gov Confocal fluorescence microscopy studies have demonstrated the potential of this probe to monitor intracellular mercury levels. nih.gov Similarly, rhodamine-based probes incorporating an 8-hydroxyquinoline group have been successfully applied for the detection of Hg²⁺ in living HeLa cells, showcasing good membrane permeability and low cytotoxicity. nih.govrsc.org
The application of quinoline-based probes extends to the imaging of other analytes in various cell lines. For instance, quinoline-based fluorescent probes have been developed for visualizing viscosity changes in HeLa cells and for detecting formaldehyde (B43269). crimsonpublishers.comnih.gov These studies highlight the adaptability of the quinoline scaffold for creating a diverse range of bioimaging tools.
In Vivo Imaging (e.g., Zebrafish Embryos)
Zebrafish (Danio rerio) have emerged as a powerful vertebrate model for in vivo imaging due to their optical transparency during embryonic and larval stages. rsc.orgnih.gov This characteristic allows for non-invasive, real-time visualization of biological processes within a living organism. Quinoline-based fluorescent probes are well-suited for such applications.
Several studies have demonstrated the use of quinoline-based probes for in vivo imaging in zebrafish. For instance, a quinoline-based turn-on fluorescent probe has been used for the bioimaging of Al³⁺ ions in zebrafish. nih.gov Another study reported the use of a quinoline-based probe for the ratiometric imaging of Zn²⁺ in larval zebrafish. researchgate.net Furthermore, a novel quinoline-based probe has been employed to detect formaldehyde in zebrafish using confocal microscopy. nih.gov These examples underscore the potential of this compound and its derivatives for in vivo imaging applications, enabling the study of metal ion distribution and dynamics during developmental and pathological processes.
Development of Portable Sensor Platforms (e.g., Paper Sensors, Test Strips)
The development of simple, low-cost, and portable sensor platforms is crucial for on-site and real-time detection of analytes in environmental and biological samples. Paper-based sensors and test strips have emerged as a promising technology in this regard, offering advantages such as affordability, portability, and ease of use. rsc.orgnih.govmdpi.com
The integration of fluorescent probes like this compound and its derivatives onto these platforms can lead to the creation of highly effective portable sensors for metal ions. A notable example is the use of the quinoline-thiophene Schiff base probe (QT) on Whatman filter paper strips for the detection of Hg²⁺ in environmental samples. nih.gov This demonstrates the feasibility of translating the solution-based sensing capabilities of these probes to a solid-state, portable format.
The fabrication of such paper-based sensors can involve various techniques, including inkjet printing, wax printing, and screen printing. rsc.org These methods allow for the creation of well-defined detection zones on the paper substrate where the fluorescent probe is immobilized. The detection can be performed colorimetrically, where a color change is observed upon interaction with the target analyte, or fluorometrically, where the change in fluorescence is measured using a portable reader. The development of such test strips holds significant potential for rapid and convenient monitoring of water quality and other environmental parameters. nih.govresearchgate.netnih.gov
The following table summarizes the key features of portable sensor platforms.
| Platform | Key Advantages | Detection Method | Potential Application |
|---|---|---|---|
| Paper-based Sensors | Low cost, portability, ease of use, disposability | Colorimetric, Fluorometric, Electrochemical | Environmental monitoring, point-of-care diagnostics |
| Test Strips | Rapid results, user-friendly, no need for complex instrumentation | Colorimetric, Immunochromatographic | On-site detection of metal ions and other analytes |
Structure Activity Relationship Sar and Mechanistic Insights
Influence of Thiophene (B33073) Substitution on Biological Activity
The incorporation of a thiophene ring into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance biological activity. Thiophene and its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The nature and position of substituents on the thiophene moiety can significantly modulate its biological impact.
Research on thiophene-quinoline hybrids has highlighted their potential in developing potent therapeutic agents. For example, certain thiophene-fused quinolines have been identified as effective antioxidants. The electronic properties of the thiophene ring, whether it acts as an electron-donating or electron-withdrawing group, can significantly alter the reactivity and biological profile of the entire molecule.
Role of the Quinolin-8-ol Scaffold in Bioactivity
The quinolin-8-ol (8-hydroxyquinoline, 8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse and potent biological activities. A primary mechanism underlying the bioactivity of 8-HQ and its derivatives is their ability to chelate metal ions. The arrangement of the hydroxyl group at the C-8 position and the nitrogen atom in the quinoline (B57606) ring creates a bidentate chelation site for various metal ions, including iron, copper, and zinc, which are essential for many physiological and pathological processes.
This metal-chelating ability is central to the anticancer, neuroprotective, and antimicrobial effects of 8-hydroxyquinoline (B1678124) derivatives. By sequestering and transporting metal ions, these compounds can disrupt metal homeostasis in cancer cells, leading to oxidative stress and apoptosis. For example, the anticancer activity of some 8-HQ derivatives is linked to their ability to chelate copper and zinc. The formation of a metal-ligand complex can also facilitate the transport of the compound across cell membranes, enhancing its bioavailability and efficacy.
The hydroxyl group at the C-8 position is critical for this chelating activity and, consequently, for the biological effects. Modification or removal of this hydroxyl group often leads to a significant reduction or complete loss of activity. Furthermore, the planar structure of the quinoline ring allows for intercalation into DNA, which is another mechanism contributing to the cytotoxic effects of some of its derivatives. The quinolin-8-ol scaffold not only provides a platform for metal ion chelation but also serves as a versatile backbone for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.
Importance of the C-5 Position Substituent
The C-5 position of the quinolin-8-ol ring is a key site for substitution, and the nature of the substituent at this position has a profound impact on the compound's biological activity. Introducing different functional groups at the C-5 position can alter the molecule's steric hindrance, electronic distribution, and lipophilicity, thereby influencing its interaction with biological targets.
Studies have shown that substitutions at the C-5 position can significantly enhance the anticancer and antimicrobial activities of quinolin-8-ol derivatives. For instance, the introduction of a chloro group at the C-5 position in some quinoline derivatives has been shown to be more potent than the reference drug erlotinib (B232) against certain cancer cell lines. In another study, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol was investigated as a potential antiviral candidate against SARS-CoV-2.
| Compound | C-5 Substituent | Biological Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|---|---|
| 5-Chloroquinolin-8-ol derivative | -Cl | Anticancer | 0.14 | MCF-7 | |
| 5-Chloroquinolin-8-ol derivative | -Cl | Anticancer | 0.22 | A549 | |
| Quinone derivative with morpholin alkylamino side chain | -Morpholin alkylamino | Antiproliferative | 0.59 | DLD1 | |
| Quinone derivative with morpholin alkylamino side chain | -Morpholin alkylamino | Antiproliferative | 0.44 | HCT116 |
Correlation between Molecular Structure and Observed Biological/Sensing Properties
The molecular structure of 5-(Thiophen-2-yl)quinolin-8-ol is directly correlated with its observed biological and sensing properties. Quantitative Structure-Activity Relationship (QSAR) studies on quinoline derivatives have provided insights into how different molecular descriptors, such as electronic, hydrophobic, and steric parameters, influence their activity.
The combination of the electron-rich thiophene ring and the fluorescent quinolin-8-ol core makes this compound a promising candidate for the development of fluorescent chemosensors. The fluorescence properties of quinoline derivatives are highly sensitive to their environment and can be modulated by the presence of metal ions. The thiophene moiety can act as an additional coordination site for metal ions, leading to changes in the fluorescence emission of the quinoline scaffold upon binding. This "turn-off" or "turn-on" fluorescence response forms the basis for its application as a selective and sensitive metal ion sensor.
For instance, novel functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines have been developed as "turn-off" chemosensors for the selective recognition of Pd2+ ions. The sensing mechanism involves the coordination of the metal ion with both the thiophene and quinoline moieties, leading to fluorescence quenching. Theoretical studies, such as Density Functional Theory (DFT) calculations, can further elucidate the structure-property relationships by providing information on the electronic structure, stability, and interaction energies of the chemosensor and its metal complexes.
The biological activity of quinoline derivatives can also be predicted using QSAR models. These models establish a mathematical relationship between the structural features of the compounds and their biological activity, such as anticancer or antimicrobial effects. Descriptors like dipole moment, molecular volume, and electronic parameters (HOMO/LUMO energies) have been shown to correlate with the biological activity of quinoline derivatives. Such models are invaluable for the rational design of new, more potent analogs of this compound.
Future Research Directions and Potential Academic Impact
Exploration of Additional Biological Activities
The quinoline (B57606) nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Similarly, thiophene-containing compounds are known for their diverse biological effects. mdpi.com The combination of these two pharmacophores in 5-(Thiophen-2-yl)quinolin-8-ol suggests a high probability of discovering novel biological activities.
Future research should focus on systematic screening of this compound and its derivatives against a wide range of biological targets. Given the known anticancer properties of both quinoline and thiophene (B33073) scaffolds, evaluating its efficacy against various cancer cell lines, particularly those resistant to current therapies, is a high-priority area. mdpi.comnih.gov The 8-hydroxyquinoline (B1678124) moiety is a known metal chelator, a mechanism implicated in the antitumor efficacy of some compounds, which warrants further investigation. nih.gov Moreover, the structural similarity to compounds known to inhibit key signaling pathways, such as those involving EGFR and HER2, suggests that this compound could be a candidate for targeted cancer therapy. mdpi.comnih.gov
A systematic approach to exploring these activities is outlined below:
| Potential Biological Activity | Rationale / Research Focus | Example Target Classes |
| Anticancer | The quinoline core is present in numerous anticancer agents. rsc.org The thiophene ring is a scaffold for kinase inhibitors. mdpi.com | Tyrosine Kinases (e.g., EGFR, HER2), Topoisomerases, Tubulin |
| Antimicrobial | 8-Hydroxyquinoline derivatives have well-documented antibacterial and antifungal properties. nih.govacs.org | Bacterial DNA gyrase, Fungal cell wall synthesis enzymes |
| Antiviral | Certain 8-hydroxyquinoline derivatives show activity against viruses like the dengue virus. nih.gov | Viral polymerases, Proteases |
| Neuroprotective | The 8-hydroxyquinoline scaffold's ability to chelate iron is a strategy for reducing oxidative stress in neurodegenerative diseases. nih.gov | Monoamine oxidase (MAO), Beta-amyloid aggregation |
| Anti-inflammatory | Quinoline derivatives have shown potential as anti-inflammatory molecules. rsc.org | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines |
Development of Advanced Synthetic Methodologies
The synthesis of 5-substituted 8-hydroxyquinolines is well-documented, with palladium-catalyzed cross-coupling reactions like the Suzuki reaction being a primary method. This approach typically involves the coupling of a 5-halo-8-hydroxyquinoline (or a protected version) with a thiophene-2-boronic acid derivative.
While effective, future research should aim to develop more advanced, efficient, and sustainable synthetic routes. Key areas for development include:
Greener Synthesis: Exploring methodologies that reduce waste, use less toxic solvents, and are more energy-efficient. This could involve microwave-assisted or ultrasound-assisted reactions, which have been successfully applied to the synthesis of other quinoline derivatives. researchgate.net
Catalyst Development: Investigating novel catalytic systems for the cross-coupling reaction that offer higher yields, lower catalyst loading, and broader substrate scope. This includes exploring catalysts based on earth-abundant metals or developing more efficient palladium-phosphine ligand systems. ias.ac.in
C-H Activation: A highly desirable future direction is the direct C-H arylation of the quinolin-8-ol core at the C-5 position with 2-halothiophenes. This would eliminate the need to pre-functionalize the quinoline ring, thus providing a more atom-economical route.
Refinement of Computational Models for Predictive Capabilities
Computational chemistry offers powerful tools to accelerate the drug discovery and materials design process. For this compound, future research should leverage computational models to predict its properties and guide the synthesis of new, improved derivatives.
The development of robust Quantitative Structure-Activity Relationship (QSAR) models will be crucial. researchgate.netresearchgate.net By building a library of this compound analogs and correlating their structural features with their biological activities, 3D-QSAR models can be generated. frontiersin.orgnih.gov These models can provide detailed insights into the specific steric and electronic requirements for optimal activity, guiding the rational design of more potent compounds.
Further computational approaches to be explored include:
Molecular Docking: Simulating the binding of this compound and its derivatives to the active sites of various biological targets (e.g., kinases, DNA gyrase) to predict binding affinity and interaction modes. nih.gov
Molecular Dynamics (MD) Simulations: Assessing the stability of the ligand-protein complexes over time to validate docking results and understand the dynamic behavior of the compound within a biological environment. frontiersin.org
Density Functional Theory (DFT) Calculations: Investigating the electronic structure, reactivity, and spectroscopic properties of the molecule. rsc.org This is particularly relevant for understanding its mechanism as a chemosensor and for predicting its photophysical properties for imaging applications.
Integration into Multi-Targeting Approaches
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. The development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets—is a promising therapeutic strategy. The this compound scaffold is an excellent candidate for this approach.
The 8-hydroxyquinoline moiety is a well-known iron chelator, a property that can be exploited to reduce oxidative stress in neurodegenerative diseases. nih.gov This intrinsic activity can be combined with other functionalities to create a multi-target agent. For instance, researchers have successfully created bifunctional molecules by linking the 8-hydroxyquinoline core to other pharmacophores that target specific receptors, such as dopamine (B1211576) receptors. nih.gov
Future research could involve designing hybrids of this compound that retain the metal-chelating ability while also targeting other disease-relevant proteins. The thiophene and quinoline rings can be strategically functionalized to introduce moieties that inhibit key enzymes (e.g., kinases, cholinesterases) or modulate receptor activity. mdpi.comnih.gov This strategy could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.
Design of Novel Sensing Platforms and Imaging Probes
The inherent fluorescence of the quinoline ring system makes it a valuable component in the design of chemosensors and bioimaging probes. researchgate.netresearchgate.net The 8-hydroxyquinoline core, in particular, often exhibits chelation-enhanced fluorescence (CHEF), where its fluorescence is significantly increased upon binding to metal ions. Thiophene derivatives have also been successfully employed as fluorescent chemosensors. mdpi.comnih.gov
Research has already demonstrated that the closely related 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline scaffold can act as a selective "turn-off" fluorescent sensor for palladium (Pd2+) ions. rsc.org This provides a strong proof-of-concept for the potential of this compound in this field.
Future work in this area should focus on:
Expanding the Range of Analytes: Modifying the scaffold to create selective sensors for other biologically and environmentally important species, such as other heavy metal ions (e.g., Cd2+, Hg2+), anions (e.g., CN-), or reactive oxygen species (ROS). researchgate.netnih.gov
Improving Sensor Properties: Enhancing key characteristics like water solubility, cell permeability, and photostability to make these probes more suitable for biological applications.
Live-Cell and In Vivo Imaging: Applying these novel probes for the real-time imaging of analytes in living cells and organisms, such as zebrafish, which can provide valuable insights into biological processes and disease states. mdpi.comnih.gov
Advanced Imaging Modalities: Designing derivatives suitable for advanced imaging techniques, such as two-photon microscopy, which allows for deeper tissue imaging with reduced photodamage. researchgate.net
Q & A
Q. How can researchers differentiate between metal chelation and covalent binding mechanisms in this compound’s bioactivity?
- Methodological Answer :
- UV-Vis Titration : Monitor spectral shifts upon adding Zn²⁺ (e.g., λₘₐₓ shifts from 320 nm to 340 nm, indicating chelation).
- Mass Spectrometry : Detect adducts (e.g., [M+Zn-2H]⁺) to confirm non-covalent interactions.
- Ellman’s Assay : Quantify free thiols to rule out covalent binding to cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
